![molecular formula C12H17NO3S B2852091 4-[Benzyl(methyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide CAS No. 1216249-31-8](/img/structure/B2852091.png)

4-[Benzyl(methyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

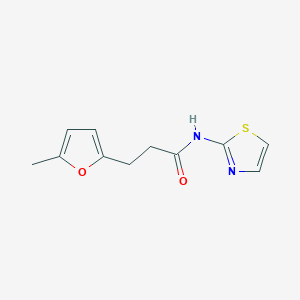

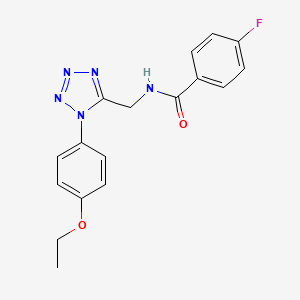

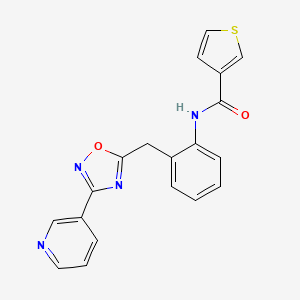

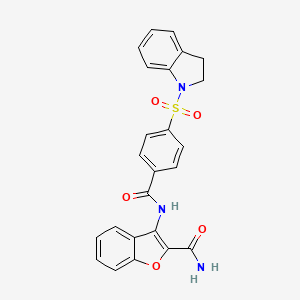

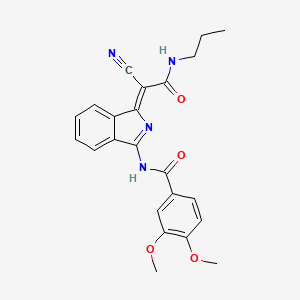

“4-[Benzyl(methyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide” is a chemical compound with the molecular formula C12H17NO3S. It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Common methods include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of “4-[Benzyl(methyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide” can be represented by the InChI code: 1S/C5H11NO3S/c1-6-4-2-10(8,9)3-5(4)7/h4-7H,2-3H2,1H3 . This indicates that the molecule contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.Physical And Chemical Properties Analysis

The molecular weight of “4-[Benzyl(methyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide” is 255.33. It is a solid at room temperature .Scientific Research Applications

Functionalization for Dye and Copper Removal

A study by Chen et al. (2016) explored the use of functionalized graphene oxide for the removal of methylene blue and copper ions from solutions. The functionalization involved 4-aminothiophenol among other compounds, highlighting its potential in enhancing sorption capacities for environmental cleanup efforts (Chen, Zhang, Yang, & Wang, 2016).

Photoinitiated Polymerization

In the realm of polymer chemistry, Guillaneuf et al. (2010) discussed the use of a compound similar to 4-[Benzyl(methyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide as a photoinitiator in polymerization processes. This application underscores the compound's utility in materials science, particularly in the synthesis of polymers through photopolymerization techniques (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Synthesis of Novel Compounds

A research endeavor by Savelev et al. (2021) demonstrated the synthesis of a range of 2-benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxides using a modified procedure that includes compounds structurally related to 4-[Benzyl(methyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide. This work highlights the compound's relevance in the development of new chemical entities with potential applications in pharmaceuticals and materials science (Savelev, Efremova, Lapshina, Gurzhiy, & Belyakov, 2021).

Environmental Applications

The study by Zhou et al. (2008) involved the use of a bifunctional molecule containing carboxyl and thioether groups for the formation of coordination networks with metal ions. This research points to the potential use of similar sulfur-containing compounds in environmental remediation and the development of catalytically active materials (Zhou, Xu, Zeller, Hunter, Chui, & Che, 2008).

Future Directions

The future directions for research on “4-[Benzyl(methyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide” and similar thiophene derivatives could involve exploring their potential biological activities and developing advanced compounds for medicinal chemistry . Further studies could also focus on optimizing their synthesis methods and investigating their chemical properties in more detail.

properties

IUPAC Name |

4-[benzyl(methyl)amino]-1,1-dioxothiolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-13(7-10-5-3-2-4-6-10)11-8-17(15,16)9-12(11)14/h2-6,11-12,14H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMJJDMOJDNXAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2CS(=O)(=O)CC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Benzyl(methyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Methyl-1-propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2852010.png)

![8-(3-((4-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852012.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylethanone](/img/structure/B2852013.png)

![6-chloro-3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2852019.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2852027.png)

![N,6-dimethyl-2-[[[4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl]-oxomethyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2852031.png)